2-Chloro-N-isopropyl-6-methylpyrimidine-4-carboxamide
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Overview
Description
2-Chloro-N-isopropyl-6-methylpyrimidine-4-carboxamide is a chemical compound with the molecular formula C9H12ClN3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-isopropyl-6-methylpyrimidine-4-carboxamide typically involves the reaction of 2-chloro-6-methylpyrimidine-4-carboxylic acid with isopropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-isopropyl-6-methylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Substituted pyrimidine derivatives.
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Reduced pyrimidine derivatives.
Scientific Research Applications
2-Chloro-N-isopropyl-6-methylpyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-N-isopropyl-6-methylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-N-isopropyl-6-methylpyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, an isopropyl group, and a carboxamide functional group makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H12ClN3O |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
2-chloro-6-methyl-N-propan-2-ylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C9H12ClN3O/c1-5(2)11-8(14)7-4-6(3)12-9(10)13-7/h4-5H,1-3H3,(H,11,14) |
InChI Key |
QFVNOHFNDWEMII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)C(=O)NC(C)C |
Origin of Product |
United States |
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